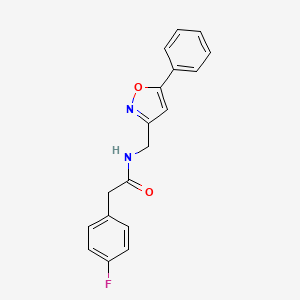
2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” typically involves multiple steps including condensation, cyclization, and functional group modifications. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involved reacting pyrazole with various substituted acetamides, demonstrating a method that could be adapted for the synthesis of our compound of interest (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, and Mass Spectroscopy. These techniques help in confirming the chemical structure, identifying functional groups, and understanding the molecular geometry which is crucial for predicting the behavior and reactivity of the compound (Yang Man-li, 2008).
Chemical Reactions and Properties
The chemical reactivity of “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” would be influenced by the presence of the fluorophenyl and phenylisoxazol groups. Such compounds can undergo various chemical reactions including nucleophilic substitution, due to the presence of the acetamide moiety, and electrophilic substitution at the aromatic rings. The specific functional groups present in the compound can interact with biological targets, leading to a range of biological activities (K. Parikh & D. Joshi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through various analytical techniques. The physical properties are influenced by the molecular structure and are essential for understanding the compound’s stability, solubility, and suitability for different applications (K. Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties include reactivity towards acids, bases, oxidizing agents, and other chemicals. These properties are pivotal in predicting the compound's behavior under different chemical conditions and its stability. The presence of specific functional groups dictates its acid-base behavior, potential for redox reactions, and other chemical transformations (N. Boechat et al., 2011).
科学的研究の応用
Novel Antipsychotic Agents
Research into compounds with similar structural motifs, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has identified potential antipsychotic properties without the interaction with dopamine receptors typical of current antipsychotic drugs. These findings suggest avenues for developing new treatments that might offer benefits in behavioral conditions without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anti-inflammatory Activity
Compounds featuring fluorophenyl and isoxazolyl groups have demonstrated significant anti-inflammatory activity. The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reveal potential for treating inflammation, highlighting the relevance of fluorophenyl and isoxazolyl derivatives in medicinal chemistry (Sunder & Maleraju, 2013).
Antitumor Activities
Investigations into isoxazole compounds, including those bearing the fluorophenyl group, have identified better antitumor activities. This area of research points to the therapeutic potential of such compounds in oncology, offering a foundation for the development of new cancer treatments (Hao-fei, 2011).
Antimicrobial Agents
The synthesis and evaluation of fluorine-containing phenyl acetamide derivatives for antimicrobial properties have shown that certain configurations of fluorine atoms significantly enhance antimicrobial efficacy. This suggests that compounds similar to 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide could be explored for their potential as new antimicrobial agents, especially against resistant strains (Parikh & Joshi, 2014).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNNVWLZDKYDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

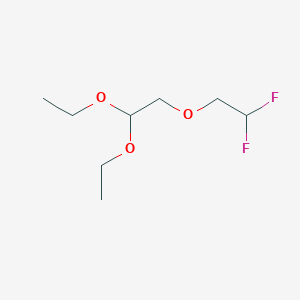
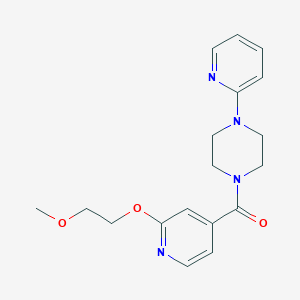
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
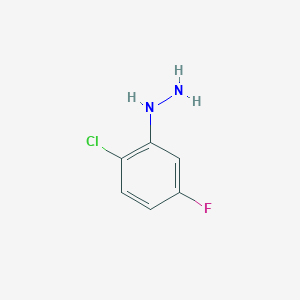
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
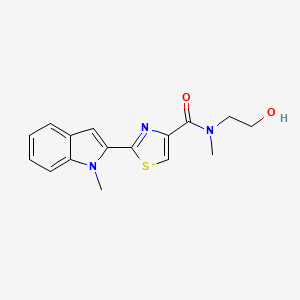
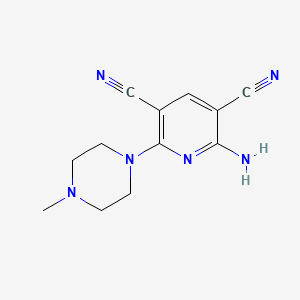
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
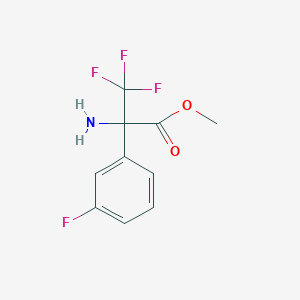
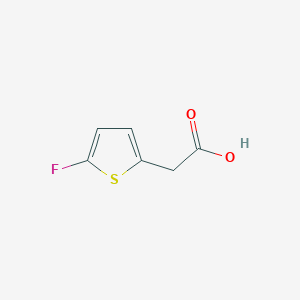

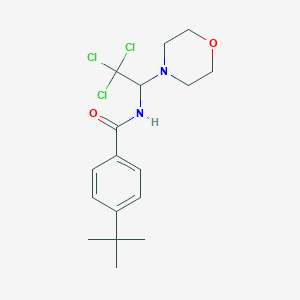
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
